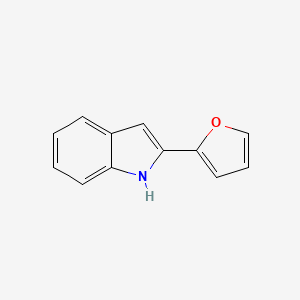
1H-Indole, 2-(2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-(2-furanyl)- is a heterocyclic compound that combines the structural features of indole and furan. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Furan is a five-membered aromatic ring containing one oxygen atom. The fusion of these two structures results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-(2-furanyl)- typically involves the construction of the indole ring followed by the introduction of the furan moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The furan ring can then be introduced through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple a boronic acid with a halogenated furan .
Industrial Production Methods: Industrial production of 1H-Indole, 2-(2-furanyl)- may involve large-scale Fischer indole synthesis followed by efficient coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the structure.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
1H-Indole, 2-(2-furanyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It serves as a probe for studying biological processes and interactions due to its ability to bind to various biological targets.
Medicine: The compound has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, the compound may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
- 1H-Indole, 3-(2-furanyl)-
- 1H-Indole, 2-(3-furanyl)-
- 1H-Indole, 2-(2-thienyl)-
Comparison: 1H-Indole, 2-(2-furanyl)- is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for biological targets, leading to distinct pharmacological profiles .
Propriétés
Numéro CAS |
54864-36-7 |
|---|---|
Formule moléculaire |
C12H9NO |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-(furan-2-yl)-1H-indole |
InChI |
InChI=1S/C12H9NO/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8,13H |
Clé InChI |
XXMSPTNRMHHTJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330997.png)

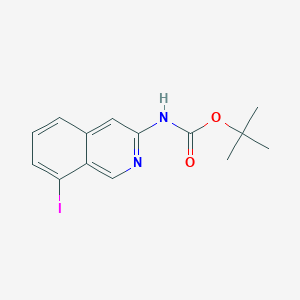
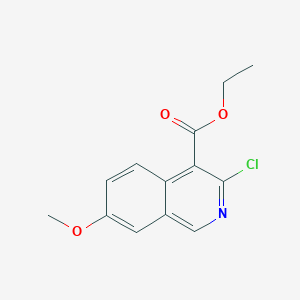
![1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B15331024.png)
![2-(Pyridin-4-yl)benzo[d]oxazol-4-amine](/img/structure/B15331028.png)

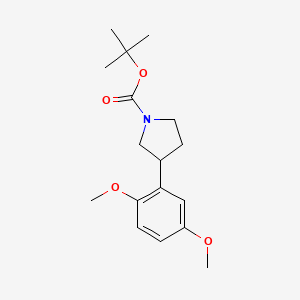
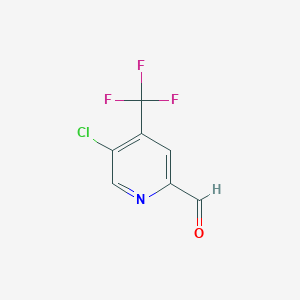
![2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15331047.png)
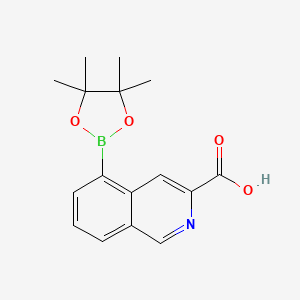
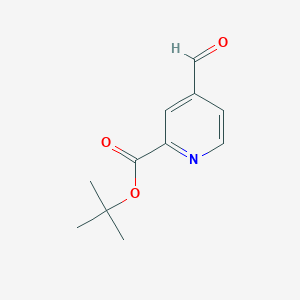
![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)
